Methyl 4-bromopyrimidine-5-carboxylate Methyl 4-bromopyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260859-62-8
VCID: VC8224878
InChI: InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3
SMILES: COC(=O)C1=CN=CN=C1Br
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol

Methyl 4-bromopyrimidine-5-carboxylate

CAS No.: 1260859-62-8

Cat. No.: VC8224878

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromopyrimidine-5-carboxylate - 1260859-62-8

Specification

CAS No. 1260859-62-8
Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
IUPAC Name methyl 4-bromopyrimidine-5-carboxylate
Standard InChI InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3
Standard InChI Key CNPCODTWPMGPAI-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=CN=C1Br
Canonical SMILES COC(=O)C1=CN=CN=C1Br

Introduction

Methyl 4-bromopyrimidine-5-carboxylate is a brominated pyrimidine derivative widely used in organic synthesis, medicinal chemistry, and material science. Its structural features make it a valuable intermediate for synthesizing more complex compounds, particularly in pharmaceutical and agrochemical research.

Applications in Research

Methyl 4-bromopyrimidine-5-carboxylate serves as an intermediate in several fields:

Medicinal Chemistry

  • Used in the synthesis of heterocyclic compounds with potential biological activity.

  • The bromine atom enhances reactivity, enabling coupling reactions (e.g., Suzuki or Heck reactions) to create derivatives with pharmaceutical relevance.

Agrochemical Development

  • Functions as a precursor for developing herbicides, fungicides, and insecticides due to the pyrimidine core's bioactivity.

Material Science

  • Utilized in designing advanced materials with electronic or optical properties.

Synthetic Approaches

Methyl 4-bromopyrimidine-5-carboxylate can be synthesized via bromination of methyl pyrimidine-5-carboxylate under controlled conditions using brominating agents such as N-bromosuccinimide (NBS).

Reactivity

The bromine atom at the 4th position is highly reactive in:

  • Cross-Coupling Reactions: Forms C-C bonds via palladium-catalyzed Suzuki or Stille reactions.

  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles (e.g., amines or thiols) to create functionalized derivatives.

Safety and Handling

Methyl 4-bromopyrimidine-5-carboxylate should be handled with care due to its potential hazards:

Hazard ClassificationDetails
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation)
Precautionary MeasuresUse personal protective equipment (PPE), avoid inhalation or contact with skin/eyes

Spectroscopic Data

  • IR Spectrum: Displays characteristic peaks for ester (C=OC=O) and aromatic (C=CC=C) bonds.

  • NMR (Proton): Signals correspond to aromatic hydrogens on the pyrimidine ring and the methyl group.

Comparison with Related Compounds

To better understand its properties, Methyl 4-bromopyrimidine-5-carboxylate can be compared with similar derivatives:

CompoundMolecular FormulaApplication
Methyl 2-amino-5-bromopyrimidine-4-carboxylateC6H6BrN3O2Protein degrader building blocks
Methyl 1-(5-bromopyridin-2-YL)-pyrazole-4-carboxylateC14H16BrN3O2Pharmacological studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator